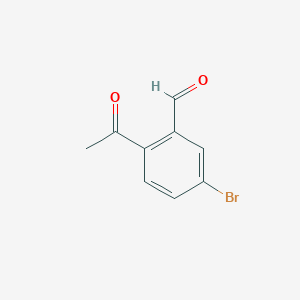

2-乙酰基-5-溴苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetyl-5-bromobenzaldehyde is an organic compound. It is a derivative of bromobenzaldehyde, which consists of a formyl group and a bromine atom attached to a central benzene ring .

Synthesis Analysis

The synthesis of compounds similar to 2-Acetyl-5-bromobenzaldehyde, such as 2-Bromobenzaldehyde, involves various protocols including Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . Protodeboronation of pinacol boronic esters has also been reported .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-Acetyl-5-bromobenzaldehyde have been studied. For instance, protodeboronation of pinacol boronic esters has been reported . Also, the use of α,β-unsaturated aldehydes in the synthesis of quinoline and its hydrogenated derivatives has been documented .科学研究应用

有机化学中的合成应用

2-乙酰基-5-溴苯甲醛及其衍生物,如2-溴苯甲醛,在有机合成中得到广泛应用。这些化合物在构建具有潜在生物学、药用和材料应用的各种化合物中起着关键的中间体作用。例如,它们已在钯催化条件下用于合成各种化合物。这表明它们在合成有机化学中的多功能性和重要性(Ghosh & Ray, 2017)。

新化合物和材料的开发

研究表明,2-溴苯甲醛可以与各种试剂反应,产生新化合物。这些反应是在特定条件下进行的,如一氧化碳压力和钯催化剂的存在,以产生类似3-氧代-1,3-二氢-1-异苯并呋喃基烷酸酯和1-芳基-1H-吲唑的化合物。这些合成的化合物在材料科学和制药领域有潜在应用(Cho et al., 1999; Cho et al., 2004)。

细胞毒性研究和潜在的治疗应用

最近的研究探讨了对对位溴苯甲醛衍生物在制备席夫碱及其衍生物中的应用。这些已经被测试用于生物活性,如对癌细胞的细胞毒性效应。这些研究表明在开发新的治疗剂方面有潜在应用(Azzawi & Hussein, 2022)。

环境应用

5-溴-2-羟基苯甲醛的衍生物已在环境科学中得到应用,特别是在水样中预富集微量铜(II)离子。这说明了2-乙酰基-5-溴苯甲醛衍生物在环境监测和修复中的应用(Fathi & Yaftian, 2009)。

电化学

类似2-羟基-5-溴苯甲醛聚丙烯酰胺的化合物已被研究其电化学行为,突显了它们在电化学和材料科学中的潜在用途(Hasdemir et al., 2011)。

安全和危害

未来方向

The future directions for research on 2-Acetyl-5-bromobenzaldehyde and related compounds could involve the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . The protodeboronation of pinacol boronic esters represents a promising area of research .

作用机制

The bromine atom in the 5-position of the benzene ring could potentially enhance the reactivity of the compound, as halogens are electron-withdrawing groups. This might influence the compound’s interaction with its targets .

As for the acetyl group at the 2-position, it could potentially undergo various transformations, such as hydrolysis or reduction, depending on the biochemical environment .

The pharmacokinetics of a compound like this would depend on many factors, including its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolism. The compound’s bioavailability could be influenced by factors such as its solubility and stability, as well as the route of administration .

Environmental factors, such as pH and temperature, could also influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

2-acetyl-5-bromobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJORNVYXYDIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

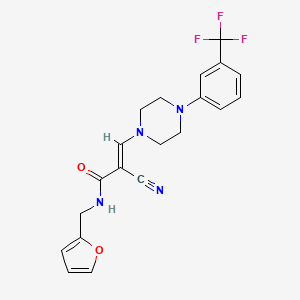

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

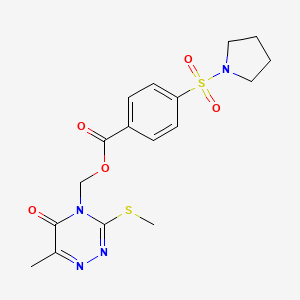

![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)

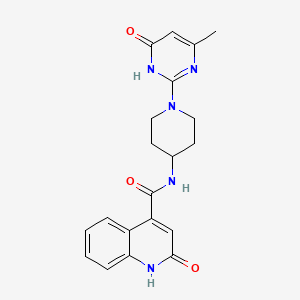

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

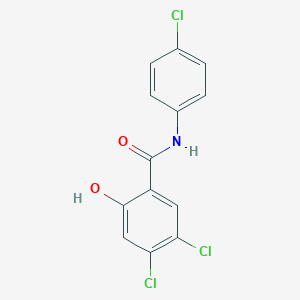

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)